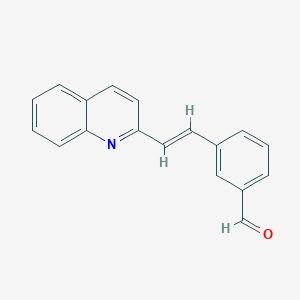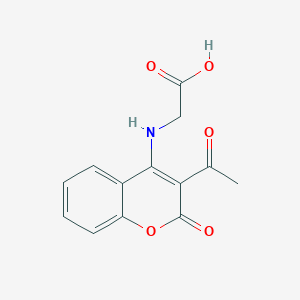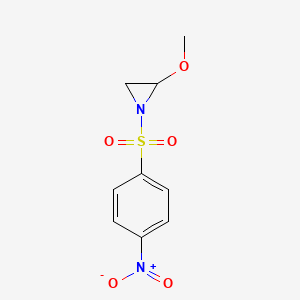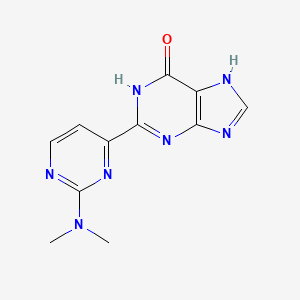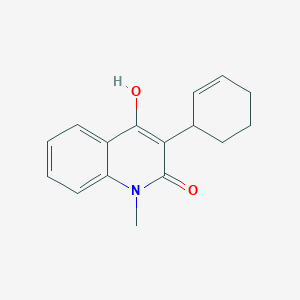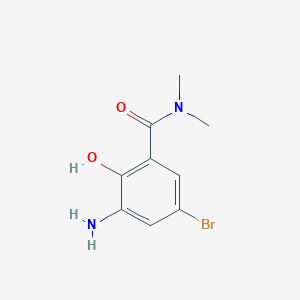
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with a complex structure that includes both an amine and a silyl ether functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of diethylamine with ethylene oxide to form 2-(diethylamino)ethanol. This intermediate is then reacted with trimethylsilyl chloride and acetic anhydride to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Purification steps such as distillation and recrystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and alcohols.
Substitution: Nucleophilic substitution reactions can replace the silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrobromic acid and boron tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of low-density packaging foams and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of (2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate involves its interaction with molecular targets through its amine and silyl ether groups. These interactions can lead to the formation of stable complexes, facilitating various chemical transformations. The compound’s ability to act as a weak base also plays a role in its reactivity and effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethanol: Lacks the silyl ether group, making it less versatile in certain reactions.
Uniqueness
(2-(Diethylamino)ethoxy)(trimethylsilyl)methyl acetate stands out due to its combination of amine and silyl ether functionalities, which provide unique reactivity and versatility in various chemical processes. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H27NO3Si |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
[2-(diethylamino)ethoxy-trimethylsilylmethyl] acetate |
InChI |
InChI=1S/C12H27NO3Si/c1-7-13(8-2)9-10-15-12(16-11(3)14)17(4,5)6/h12H,7-10H2,1-6H3 |
InChI Key |
AKVFWMRGUMBSOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(OC(=O)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



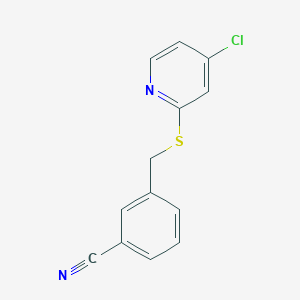
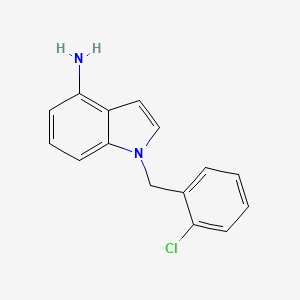
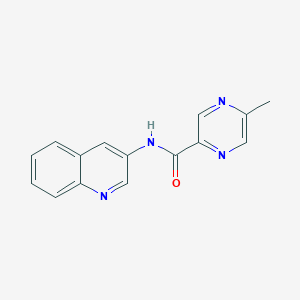
![1-(2-Chlorophenyl)-6-methyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11858565.png)
